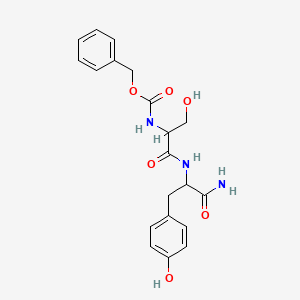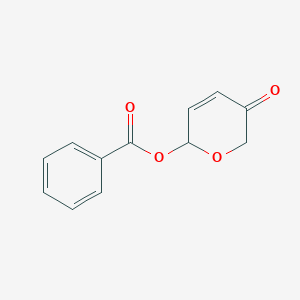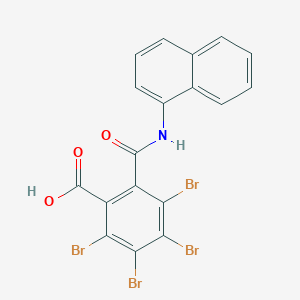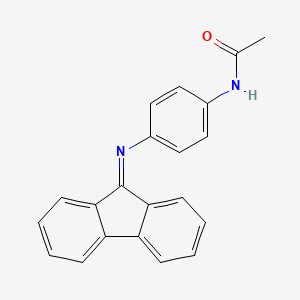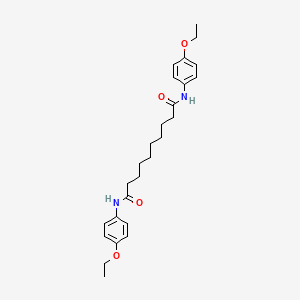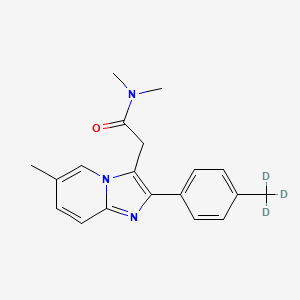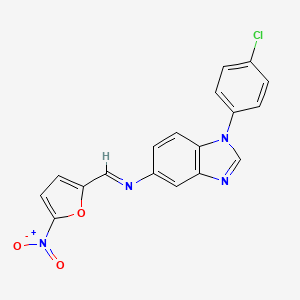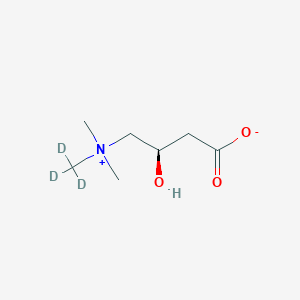
Carnitine-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Carnitine-(methyl-d3) inner salt involves the incorporation of deuterium atoms into the L-Carnitine molecule. This can be achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of L-Carnitine-(methyl-d3) inner salt typically involves large-scale chemical synthesis using deuterated reagents. The process is optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired analytical standard quality .
化学反应分析
Types of Reactions
L-Carnitine-(methyl-d3) inner salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carnitine derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various carnitine derivatives, which can be used in further research and applications .
科学研究应用
L-Carnitine-(methyl-d3) inner salt is widely used in scientific research due to its stability and high purity. Some of its applications include:
Chemistry: Used as an analytical standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology: Employed in metabolic studies to trace the pathways of carnitine in biological systems.
Medicine: Used in clinical research to study the pharmacokinetics and metabolism of carnitine-related compounds.
Industry: Applied in the quality control of pharmaceutical products containing carnitine.
作用机制
The mechanism of action of L-Carnitine-(methyl-d3) inner salt involves its role in the transport of fatty acids into the mitochondria for β-oxidation. The compound interacts with specific enzymes and transporters to facilitate this process. The deuterium atoms in the compound allow for precise tracking and analysis in metabolic studies .
相似化合物的比较
Similar Compounds
L-Carnitine: The non-deuterated form of the compound.
L-Carnitine-(trimethyl-d9) inner salt: Another deuterated form with nine deuterium atoms.
Acetyl-L-carnitine-(N-methyl-d3): A derivative with an acetyl group.
Propionyl-L-carnitine-(N-methyl-d3): A derivative with a propionyl group.
Uniqueness
L-Carnitine-(methyl-d3) inner salt is unique due to its specific deuterium labeling, which provides distinct advantages in analytical applications. The deuterium atoms enhance the compound’s stability and allow for more accurate tracing in metabolic studies compared to non-deuterated forms .
属性
分子式 |
C7H15NO3 |
|---|---|
分子量 |
164.22 g/mol |
IUPAC 名称 |
(3R)-4-[dimethyl(trideuteriomethyl)azaniumyl]-3-hydroxybutanoate |
InChI |
InChI=1S/C7H15NO3/c1-8(2,3)5-6(9)4-7(10)11/h6,9H,4-5H2,1-3H3/t6-/m1/s1/i1D3 |
InChI 键 |
PHIQHXFUZVPYII-IVAVZGRVSA-N |
手性 SMILES |
[2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)[O-])O |
规范 SMILES |
C[N+](C)(C)CC(CC(=O)[O-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


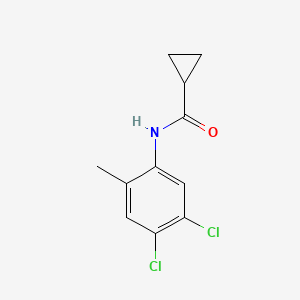

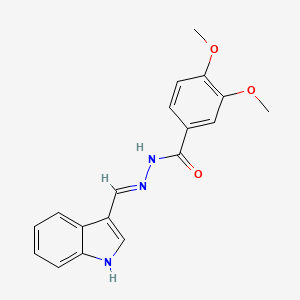
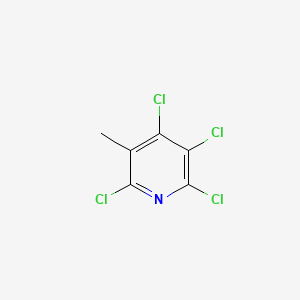
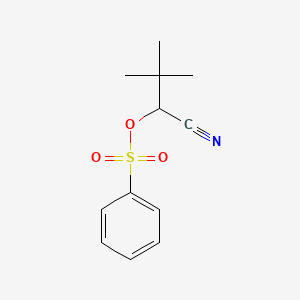
![N-[4-(Heptafluoropropyl)phenyl]acetamide](/img/structure/B15074562.png)
